molecular formula C5H12O3 B2946449 (2S)-2-methylbutane-1,2,4-triol CAS No. 60299-29-8

(2S)-2-methylbutane-1,2,4-triol

Cat. No.: B2946449
CAS No.: 60299-29-8
M. Wt: 120.148
InChI Key: XYHGSPUTABMVOC-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-methylbutane-1,2,4-triol is an organic compound with the molecular formula C5H12O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of three hydroxyl groups (-OH) attached to a butane backbone, with a methyl group (-CH3) substituent at the second carbon position. The stereochemistry of the molecule is denoted by the (2S) configuration, indicating the spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-methylbutane-1,2,4-triol can be achieved through several synthetic routes. One common method involves the reduction of 2-methylbutane-1,2,4-trione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction of the carbonyl groups to hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes using engineered microorganisms or enzymes that can selectively reduce the precursor compounds. These biocatalytic methods offer advantages in terms of selectivity, efficiency, and environmental sustainability compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-methylbutane-1,2,4-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the hydroxyl groups can lead to the formation of alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed

    Oxidation: Formation of 2-methylbutane-1,2,4-trione.

    Reduction: Formation of 2-methylbutane.

    Substitution: Formation of 2-methylbutane-1,2,4-trichloride.

Scientific Research Applications

(2S)-2-methylbutane-1,2,4-triol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (2S)-2-methylbutane-1,2,4-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity and function. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-methylbutane-1,2,4-triol: The enantiomer of (2S)-2-methylbutane-1,2,4-triol with a different spatial arrangement of atoms.

    1,2,4-butanetriol: A similar compound lacking the methyl group at the second carbon position.

    2-methyl-1,3-propanediol: A compound with two hydroxyl groups and a methyl group, but with a different carbon backbone.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Properties

IUPAC Name

(2S)-2-methylbutane-1,2,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-5(8,4-7)2-3-6/h6-8H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHGSPUTABMVOC-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCO)(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.